benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate
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Overview
Description
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27NO3Si It is characterized by the presence of an azetidine ring, a benzyl group, and a tert-butyldimethylsilyl (TBS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of the TBS protecting group allows for selective reactions at specific sites within the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as methylene chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBS protecting group plays a crucial role in stabilizing the molecule and allowing for selective reactions at desired sites . The azetidine ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine
Uniqueness
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is unique due to the combination of its azetidine ring and the TBS protecting group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H27NO3Si |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO3Si/c1-17(2,3)22(4,5)21-15-11-18(12-15)16(19)20-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
InChI Key |
CWGNHRHKWPAPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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